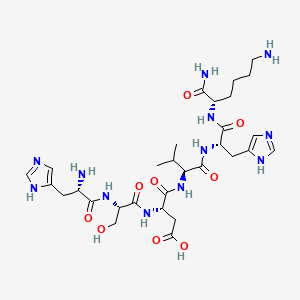

Hsdvhk-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- HSDVHK-NH2 是一种整合素 αvβ3-维他黏连蛋白拮抗剂。其化学结构表示为 C30H48N12O9。

- 整合素是细胞表面受体,在细胞粘附、迁移和信号传导中发挥着至关重要的作用。αvβ3 整合素特异性地与维他黏连蛋白相互作用,维他黏连蛋白是一种存在于细胞外基质中的糖蛋白。

- This compound 破坏这种相互作用,使其成为一种潜在的治疗剂。

准备方法

- 不幸的是,文献中没有广泛记录 HSDVHK-NH2 的具体合成路线和反应条件。

- 考虑到其类似肽的结构,工业生产方法可能涉及肽合成技术。

化学反应分析

- HSDVHK-NH2 可能经历各种反应,包括肽键形成、酰胺化和环化。

- 常见的试剂包括氨基酸、偶联剂(例如 HATU、HBTU)和保护基(例如 Fmoc、Boc)。

- 主要产物将是完全合成的 this compound 肽。

科学研究应用

Scientific Research Applications

-

Cancer Treatment

- Breast Cancer : HSDVHK-NH2 has been studied for its effects on breast cancer cells, particularly MDA-MB-231 cells. It was found to reduce doxycycline-induced phosphorylation of FAK and ERK1/2, suggesting a potential role in inhibiting tumor growth and promoting apoptosis .

- Mechanistic Studies : The compound's ability to modulate gene expressions related to cell cycle regulation and oncogenesis has been documented. For example, it interferes with the expression of CCND1 and c-Myc in response to doxycycline treatment, indicating its potential as a therapeutic agent in managing breast cancer .

-

Vascular Biology

- This compound has shown promise in studies involving human umbilical vein endothelial cells (HUVECs). It was observed to suppress basic fibroblast growth factor (bFGF)-induced proliferation and promote apoptosis through p53 upregulation. This suggests its utility in vascular-related pathologies where integrin signaling plays a critical role .

-

Therapeutic Development

- The compound's antagonistic properties against integrin αvβ3 make it a candidate for developing new therapies targeting angiogenesis and tumor progression. Its mechanism of action provides insights into designing more effective anti-cancer drugs that can block specific pathways involved in tumor growth .

Case Study 1: Inhibition of Tumor Growth

- Objective : To assess the impact of this compound on tumor growth in a preclinical model.

- Methodology : MDA-MB-231 cells were treated with varying concentrations of this compound followed by doxycycline treatment.

- Findings : The study demonstrated a dose-dependent reduction in tumor cell proliferation and alterations in gene expression profiles associated with oncogenesis.

Case Study 2: Vascular Proliferation

- Objective : To evaluate the effects of this compound on endothelial cell proliferation.

- Methodology : HUVECs were treated with bFGF in the presence of this compound.

- Findings : The compound significantly inhibited bFGF-induced proliferation, leading to increased apoptosis rates through p53 activation.

Data Table: Summary of Findings

| Application Area | Effect Observed | Mechanism Involved |

|---|---|---|

| Breast Cancer | Reduced phosphorylation of FAK and ERK1/2 | Inhibition of integrin αvβ3 signaling |

| Vascular Biology | Suppressed endothelial cell proliferation | Upregulation of p53; induction of apoptosis |

| Therapeutic Development | Potential candidate for anti-cancer therapy | Targeting integrin-mediated pathways |

作用机制

- HSDVHK-NH2 的机制涉及阻断 αvβ3-维他黏连蛋白的相互作用。

- 它可能影响与细胞迁移和增殖相关的下游信号通路。

相似化合物的比较

- 虽然 HSDVHK-NH2 因其特异性的 αvβ3 整合素拮抗作用而独一无二,但类似的化合物包括其他整合素抑制剂(例如 RGD 肽)和维他黏连蛋白结合分子。

生物活性

HSDVHK-NH2 is a synthetic peptide that acts as an antagonist of the integrin αvβ3, a receptor implicated in various biological processes, including cell adhesion, migration, and proliferation. This compound has garnered attention for its potential therapeutic applications in cancer treatment and other diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on cell signaling pathways, and implications for cancer therapy.

This compound functions primarily by inhibiting the interaction between integrin αvβ3 and its ligands, such as vitronectin. This inhibition is critical because integrin αvβ3 plays a significant role in tumor progression and metastasis. The compound has been shown to have an IC50 value of 1.74 pg/mL (approximately 2.414 pM), indicating its potency in blocking integrin activity .

Key Findings:

- Inhibition of Cell Proliferation : this compound has been demonstrated to reduce the proliferation of human umbilical vein endothelial cells (HUVECs) through the activation of caspases, leading to apoptosis .

- Impact on Signaling Pathways : The compound reduces phosphorylation levels of focal adhesion kinase (FAK) and extracellular signal-regulated kinases (ERK1/2), which are crucial for cell survival and proliferation .

Biological Activity in Cancer Research

Recent studies have highlighted the role of this compound in modulating cancer cell behavior. In particular, research has focused on its effects in breast cancer models.

Case Study: Doxycycline-Induced Anti-Proliferation

A significant study investigated the effects of doxycycline in combination with this compound on breast cancer cell lines (MDA-MB-231 and MCF-7). The findings revealed that:

- Doxycycline Activation : Doxycycline activates ERK1/2 phosphorylation; however, this effect is inhibited by this compound, suggesting that the compound can modulate doxycycline's anti-cancer effects .

- Gene Expression Modulation : this compound affects gene expressions related to cell proliferation and survival, including PD-L1 expression, which is crucial for immune evasion in tumors .

Data Summary

The following table summarizes key experimental findings related to this compound:

Implications for Cancer Therapy

The ability of this compound to inhibit integrin αvβ3 activity presents a promising avenue for cancer therapy. By modulating critical signaling pathways involved in tumor growth and metastasis, this compound may enhance the efficacy of existing treatments like doxycycline or be used as a standalone therapeutic agent.

属性

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N12O9/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45)/t18-,19-,20-,21-,22-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVRGWKWZIRBPC-KESUXUJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N12O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does HSDVHK-NH2 impact the signaling pathways induced by doxycycline in breast cancer cells?

A1: this compound functions as a specific inhibitor of integrin αvβ3. [] Research indicates that this compound disrupts doxycycline-induced signal transduction by interfering with integrin αvβ3 binding activities. Specifically, while doxycycline typically activates focal adhesion kinase (FAK) phosphorylation, a downstream event of integrin activation, this phosphorylation is blocked by this compound. [] This suggests that this compound's inhibition of integrin αvβ3 directly impacts FAK activation, a key pathway in cell proliferation and survival. Furthermore, this compound also appears to influence doxycycline's inhibitory effect on ERK1/2 phosphorylation, although the specific mechanism remains unclear. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。